ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzhydrylideneamino group, a fluorine atom, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate typically involves the following steps:
Formation of the benzhydrylideneamino group: This can be achieved by reacting a suitable amine with benzaldehyde under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets. The benzhydrylideneamino group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate can be compared with similar compounds such as:
Ethyl (2S)-2-(benzhydrylideneamino)-4-chloro-4-methylpentanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (2S)-2-(benzhydrylideneamino)-4-bromo-4-methylpentanoate: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
848949-86-0 |
---|---|
Molecular Formula |
C21H24FNO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl (2S)-2-(benzhydrylideneamino)-4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C21H24FNO2/c1-4-25-20(24)18(15-21(2,3)22)23-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,4,15H2,1-3H3/t18-/m0/s1 |
InChI Key |
ZRIOEWNMVJBSNR-SFHVURJKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.